molecular formula C5H8O<br>(H3C)2C=CHCHO<br>C5H8O B057294 3-Methyl-2-butenal CAS No. 107-86-8

3-Methyl-2-butenal

Cat. No. B057294
Key on ui cas rn: 107-86-8
M. Wt: 84.12 g/mol
InChI Key: SEPQTYODOKLVSB-UHFFFAOYSA-N
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Patent
US05149884

Procedure details

Example 1 is repeated, except that the fine silver catalyst is replaced by a silver fraction of particle size 1.0-2.5 mm in a 100 mm deep bed. On feeding 44 l (S.T.P.) of air, 113 g of 3-methyl-3-buten-1-ol vapor and 21.5 g of steam per hour per pipe into the reactor, a maximum temperature in the catalyst of 440° C. (salt bath temperature 385° C.) gives 520 g of uncoverted 3-methyl-3-buten-1-ol and 53.6 g of 3-methyl-2-butenal, corresponding to a 3-methyl-3-buten-1-ol conversion of 54% and a selectivity of 90%.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:6])[CH2:3][CH2:4][OH:5]>[Ag]>[CH3:6][C:2](=[CH2:1])[CH2:3][CH2:4][OH:5].[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
CC(CCO)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCO)=C
Measurements
Type Value Analysis
AMOUNT: MASS 520 g
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05149884

Procedure details

Example 1 is repeated, except that the fine silver catalyst is replaced by a silver fraction of particle size 1.0-2.5 mm in a 100 mm deep bed. On feeding 44 l (S.T.P.) of air, 113 g of 3-methyl-3-buten-1-ol vapor and 21.5 g of steam per hour per pipe into the reactor, a maximum temperature in the catalyst of 440° C. (salt bath temperature 385° C.) gives 520 g of uncoverted 3-methyl-3-buten-1-ol and 53.6 g of 3-methyl-2-butenal, corresponding to a 3-methyl-3-buten-1-ol conversion of 54% and a selectivity of 90%.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:6])[CH2:3][CH2:4][OH:5]>[Ag]>[CH3:6][C:2](=[CH2:1])[CH2:3][CH2:4][OH:5].[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5]

Inputs

Step One
Name
Quantity
113 g
Type
reactant
Smiles
CC(CCO)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCO)=C
Measurements
Type Value Analysis
AMOUNT: MASS 520 g
Name
Type
product
Smiles
CC(=CC=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 53.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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